Elucidation of 5-bromo-triazolo[1,5-a]pyridin-2-amine: A Technical Guide
Elucidation of 5-bromo-triazolo[1,5-a]pyridin-2-amine: A Technical Guide
Elucidation of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document outlines a plausible synthetic pathway, predicted analytical data based on analogous structures, and potential biological significance. The information is presented to support research and development activities involving this and related molecular scaffolds.
Introduction
5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a substituted triazolopyridine. The triazolopyridine core is a key pharmacophore found in numerous biologically active compounds, including approved pharmaceuticals. The presence of a bromine atom and an amine group on this scaffold suggests potential for diverse chemical modifications and biological interactions, making its thorough characterization essential for drug discovery and development programs. This guide details the methodologies and data pertinent to the synthesis and structural confirmation of this compound.
Molecular Structure and Properties
The fundamental characteristics of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine are summarized below.
| Property | Value |
| Chemical Formula | C₆H₅BrN₄[4][5] |
| Molecular Weight | 213.03 g/mol [5] |
| CAS Number | 1010120-55-4[4][5] |
| Appearance | Predicted to be a solid[5] |
| SMILES | Nc1nc2cccc(Br)n2n1[5] |
| InChI | 1S/C6H5BrN4/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H,(H2,8,10)[4] |
Synthesis Pathway
A plausible synthetic route to 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine involves a two-step process starting from 2-aminopyridine. The general workflow is depicted below.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromopyridine
This procedure is adapted from established methods for the bromination of 2-aminopyridine.[2][6][7][8]
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Materials: 2-aminopyridine, Phenyltrimethylammonium tribromide (PTT), Chloroform, Saturated Sodium Chloride solution, Anhydrous Sodium Sulfate, Benzene.
-
Procedure:
-
To a solution of 2-aminopyridine (0.1 mol) in chloroform (300 ml) in a three-necked flask equipped with a mechanical stirrer, add phenyltrimethylammonium tribromide (0.1 mol).
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Stir the reaction mixture at 30°C for 2 hours.
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After the reaction is complete, wash the mixture with a saturated sodium chloride solution (40 ml).
-
Separate the organic layer and wash it with water (2 x 20 ml).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent by rotary evaporation to yield an oily residue.
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Cool the residue in an ice-water bath and add water to precipitate the solid product.
-
Collect the crude product by filtration and recrystallize from benzene to obtain 2-amino-5-bromopyridine as a yellow solid.[6]
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Step 2: Synthesis of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine
This protocol is a generalized procedure for the cyclization of aminopyridines to form the triazolopyridine ring system.[9][10]
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Materials: 2-Amino-5-bromopyridine, Hydroxylamine Hydrochloride, N,N-Diisopropylethylamine (DIPEA), Ethanol.
-
Procedure:
-
In a flask, dissolve hydroxylamine hydrochloride (1.5-2.0 equivalents) in ethanol.
-
Slowly add N,N-diisopropylethylamine (2.0-3.0 equivalents) to the solution at room temperature and stir for 1 hour.
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Add 2-amino-5-bromopyridine (1.0 equivalent) to the mixture.
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Heat the reaction mixture to reflux and maintain for 3-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow for precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
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Structure Elucidation Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the amine protons. The chemical shifts will be influenced by the electron-withdrawing nature of the bromine atom and the fused triazole ring. Protons on the pyridine ring will likely appear as doublets or doublets of doublets in the aromatic region (δ 7.0-8.5 ppm). The amine protons are expected to appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms in the heterocyclic ring system. The carbon atom attached to the bromine (C5) is expected to be shifted downfield.
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Aromatic CH | 7.0 - 8.5 | 110 - 150 |
| Amine NH₂ | Broad singlet | - |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
| Functional Group | Predicted Absorption (cm⁻¹) |
| N-H Stretch (Amine) | 3400 - 3250 (two bands for primary amine) |
| C=N Stretch | 1650 - 1580 |
| C-N Stretch (Aromatic) | 1335 - 1250 |
| C-Br Stretch | 600 - 500 |
Mass Spectrometry (MS)
The mass spectrum will confirm the molecular weight of the compound. The fragmentation pattern will be characteristic of the triazolopyridine core and the bromo-substituent.
| m/z | Interpretation |
| 212/214 | [M]⁺ and [M+2]⁺ isotopic peaks due to Bromine |
| 133 | [M - Br]⁺ |
The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺) with approximately equal intensities.
Potential Biological Activity and Signaling Pathways
Derivatives of the triazolopyridine scaffold are known to exhibit a range of biological activities. Notably, several triazolopyridine-containing molecules have been identified as inhibitors of Janus kinases (JAKs).[1][3][11][12][13]
Caption: Hypothesized mechanism of action via JAK inhibition.
The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors. Dysregulation of this pathway is implicated in inflammatory diseases and cancers. The structural similarity of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine to known JAK inhibitors, such as Filgotinib, suggests that it may also exhibit inhibitory activity against one or more of the JAK family members (JAK1, JAK2, JAK3, and TYK2).[1][3] This potential activity warrants further investigation through in vitro kinase assays and cell-based functional screens.
Conclusion
This technical guide provides a foundational understanding of the synthesis and structural characteristics of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine. While detailed experimental data is not yet widely published, the information compiled herein from analogous compounds and established synthetic methodologies offers a robust starting point for researchers. The potential of this compound as a modulator of the JAK-STAT pathway highlights its relevance for further exploration in drug discovery programs targeting inflammatory and proliferative diseases. Future work should focus on the definitive synthesis and comprehensive spectroscopic characterization of this molecule, followed by systematic biological evaluation.
References
- 1. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. 5-Bromo- 1,2,4 triazolo 1,5-a pyridin-2-amine AldrichCPR 1010120-55-4 [sigmaaldrich.com]
- 6. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
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- 11. pubs.acs.org [pubs.acs.org]
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